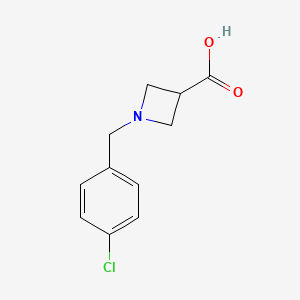

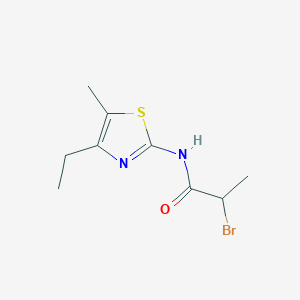

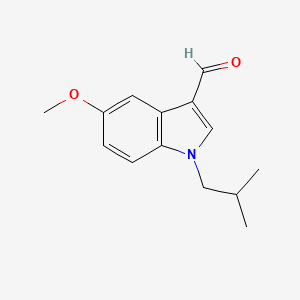

2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide" is a chemical entity that can be categorized within the realm of organic chemistry, specifically involving a bromine atom attached to a thiazole ring which is substituted with ethyl and methyl groups. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated heterocyclic compounds and their chemical behavior, which can be extrapolated to hypothesize about the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of brominated heterocyclic compounds, as seen in the provided papers, typically involves the introduction of a bromine atom into the molecular framework, which can significantly influence the chemical reactivity of the compound. For example, in the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide, good yields were achieved and the compound was characterized spectroscopically . This suggests that a similar approach could be taken for the synthesis of "this compound," potentially involving a halogenation step under controlled conditions to introduce the bromine atom.

Molecular Structure Analysis

The molecular structure of brominated compounds is often characterized using techniques such as X-ray diffraction, as demonstrated in the papers. For instance, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using single crystal X-ray diffraction . This technique could similarly be applied to determine the precise molecular geometry of "this compound," revealing details such as bond lengths, angles, and the overall three-dimensional arrangement of atoms.

Chemical Reactions Analysis

The reactivity of brominated compounds is influenced by the presence of the bromine atom, which can participate in various chemical reactions. The papers describe intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial in stabilizing the crystal packing of the compounds . These interactions could also be relevant to the chemical behavior of "this compound," particularly in reactions where the bromine atom might undergo nucleophilic substitution or act as an electrophile in the formation of carbon-bromine bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocyclic compounds are often determined by their molecular structure. The papers indicate that properties such as melting points, solubility, and stability can be inferred from the molecular arrangement and the nature of intermolecular interactions . For "this compound," similar analyses could be conducted to determine its physical state, solubility in various solvents, thermal stability, and reactivity profile, which are essential for practical applications in chemical synthesis and pharmaceutical research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

The chemical compound 2-Bromo-N-(4-ethyl-5-methyl-thiazol-2-yl)-propionamide is utilized in various synthesis processes for developing new pharmaceutical compounds. In one study, it served as a starting material for producing various derivatives with antihypertensive α-blocking activity, demonstrating low toxicity and promising pharmacological properties (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Antimicrobial Applications

Research has explored the use of derivatives of this compound in creating potent antibacterial and antifungal agents. In a particular study, a series of derivatives exhibited significant antimicrobial activities, comparable to standard agents like Ampicilline and Flucanazole (Helal, Abbas, Salem, Farag, & Ammar, 2013).

Agricultural Applications

In the agricultural sector, derivatives of this compound have been synthesized for use as herbicides. These compounds showed effective herbicidal activity against various weeds, including crabgrass and barnyard grass (杨子辉, 陈爱羽, 胡艾希, & 叶姣, 2017).

Anticancer Research

The compound has also been utilized in anticancer research. Certain derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, indicating potential for further development in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Eigenschaften

IUPAC Name |

2-bromo-N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2OS/c1-4-7-6(3)14-9(11-7)12-8(13)5(2)10/h5H,4H2,1-3H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZUBVHBFBZKVBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)NC(=O)C(C)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)

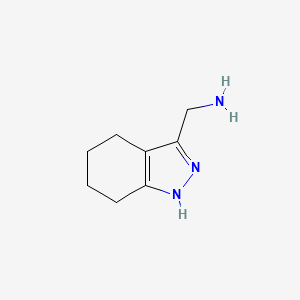

![1-[2-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1307055.png)

![3-[4-(Methylsulfamoyl)phenyl]propanoic acid](/img/structure/B1307071.png)

![5-[2-(4-Methylpiperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1307080.png)

![1-(3-Fluoro-benzyl)-[1,4]diazepane](/img/structure/B1307085.png)